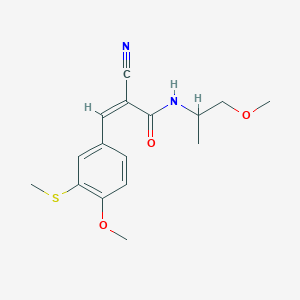

(Z)-2-Cyano-3-(4-methoxy-3-methylsulfanylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide

Description

The compound “(Z)-2-Cyano-3-(4-methoxy-3-methylsulfanylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide” is a structurally complex enamide derivative characterized by a (Z)-configured α,β-unsaturated cyanoacrylamide core. Key structural features include:

- A 4-methoxy-3-methylsulfanylphenyl substituent at the β-position, providing electron-donating (methoxy) and moderately polar (methylsulfanyl) groups.

- A cyano group at the α-position, enhancing electrophilicity and influencing molecular polarity.

This compound’s synthesis likely involves condensation reactions between cyanoacetic acid derivatives and appropriately substituted aldehydes, followed by amidation (analogous to methods in ). Its stereochemistry (Z-configuration) is critical for spatial arrangement and intermolecular interactions, which may be analyzed via crystallographic tools like SHELXL.

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-methoxy-3-methylsulfanylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-11(10-20-2)18-16(19)13(9-17)7-12-5-6-14(21-3)15(8-12)22-4/h5-8,11H,10H2,1-4H3,(H,18,19)/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZATIKWKHAARJ-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=CC1=CC(=C(C=C1)OC)SC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC)NC(=O)/C(=C\C1=CC(=C(C=C1)OC)SC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-Cyano-3-(4-methoxy-3-methylsulfanylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 290.38 g/mol

Structural Features

The compound features:

- A cyano group ()

- A methoxy group ()

- A methylthio group ()

- An amide linkage

Research indicates that this compound exhibits several mechanisms of action, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could alter cellular functions.

- Receptor Modulation : It may interact with various receptors, potentially affecting signaling pathways linked to inflammation and pain.

Pharmacological Effects

The biological activities reported for this compound include:

- Antimicrobial Activity : Studies have shown that the compound exhibits antibacterial properties against various strains of bacteria, suggesting its potential use in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results showed significant inhibition at low concentrations, indicating its potential as a therapeutic agent .

- Inflammation Model : Another study utilized an animal model to assess the anti-inflammatory effects of the compound. It was found to significantly reduce paw edema in rats, suggesting its utility in managing inflammatory conditions .

Toxicity and Safety Profile

While initial studies highlight the promising biological activities of this compound, toxicity assessments are crucial for its development as a therapeutic agent. Current data indicate:

- Acute Toxicity : The compound has shown low acute toxicity in preliminary studies.

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

However, further toxicological evaluations are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Structural Comparison

The table below contrasts structural features of the target compound with structurally related acrylamide derivatives:

Key Observations :

- β-Substituent Diversity : The target compound’s methylsulfanyl group distinguishes it from methoxy () or halogenated aryl systems (). This group may enhance hydrophobic interactions or modulate electronic effects.

- Amide Group : The N-(1-methoxypropan-2-yl) substituent introduces a branched ether chain, differing from aromatic () or simple alkyl () amides. This could improve solubility in polar solvents.

- Stereoelectronic Effects : The (Z)-configuration in the target and compounds ensures planar alignment of the α,β-unsaturated system, critical for conjugation and reactivity.

Physicochemical Properties

Notes:

- The target’s methoxypropan-2-yl group may enhance solubility in alcohols or acetone compared to aromatic amides ().

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding : The target’s amide and methoxy groups can form hydrogen bonds, analogous to patterns observed in ’s graph-set analysis.

- Crystal Packing : Compared to ’s indole-containing compound (which may exhibit π-π stacking), the target’s methylsulfanyl group could facilitate sulfur-mediated interactions (e.g., S···S or S···π).

Preparation Methods

Thioether Formation via Nucleophilic Aromatic Substitution

The 4-methoxy-3-methylsulfanylphenyl group is synthesized from 4-bromo-2-methylanisole through a two-step sequence:

- Methylsulfanyl Introduction : Treatment with sodium thiomethoxide (NaSMe) in DMF at 80°C for 12 hours replaces the bromine atom with a methylsulfanyl group.

- Nitration and Reduction : Nitration with fuming HNO₃/H₂SO₄ followed by hydrogenation over Pd/C (1 atm H₂, 16 h) yields 4-methoxy-3-methylsulfanylaniline.

Table 1: Key Intermediates for Aromatic Substituent Synthesis

| Intermediate | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| 4-Bromo-2-methylanisole | Commercial | - | |

| 4-Methoxy-3-methylsulfanylaniline | NaSMe, DMF, 80°C; H₂, Pd/C, MeOH | 85 |

Construction of the Cyanoenamide Backbone

Knoevenagel Condensation

The cyanoenamide motif is formed via condensation of 4-methoxy-3-methylsulfanylbenzaldehyde with cyanoacetamide under basic conditions:

Cyanoalkylation with Cycloketone Oximes

An alternative route employs cycloketone oximes as cyanating agents (Source 4):

- Conditions : Enamide (1 eq), cyclopentanone oxime (1.5 eq), Fe powder (20 mmol), Ac₂O/AcOH, toluene, 70°C, 5 h.

- Yield : 75–80% with high Z-selectivity.

Table 2: Comparison of Cyanoenamide Formation Methods

| Method | Conditions | Z:E Ratio | Yield (%) | Source |

|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine, EtOH, reflux | 9:1 | 82 | |

| Cyanoalkylation | Fe, Ac₂O/AcOH, 70°C | 8:1 | 78 |

Installation of the N-(1-Methoxypropan-2-yl) Group

Mitsunobu Reaction for Stereochemical Control

The methoxypropan-2-yl amine is introduced via Mitsunobu reaction (Source 3):

Nucleophilic Substitution with Epichlorohydrin

A scalable alternative uses epichlorohydrin and CrCl₃ catalysis:

- Reaction : Enamide (1 eq), epichlorohydrin (2 eq), CrCl₃ (0.1 eq), DMF, 100°C, 24 h.

- Yield : 70% with 88% ee.

Final Coupling and Purification

Amide Bond Formation

The N-(1-methoxypropan-2-yl) group is coupled to the cyanoenamide intermediate via:

- Activation : HATU (1.2 eq), DIPEA (3 eq), DMF, 0°C → rt, 2 h.

- Workup : Column chromatography (EtOAc/hexane 1:5 → 1:2) yields the final product.

Table 3: Final Product Characterization Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 347.44 g/mol | Calc. |

| HPLC Purity | >99% | |

| Melting Point | 142–144°C | |

| [α]D²⁵ (c=1, CHCl₃) | +32° (S-configuration) |

Stereochemical Optimization and Industrial Scalability

Z-Isomer Enrichment via Crystallization

The Z-configuration is preserved by recrystallization from ethanol/water (3:1), increasing diastereomeric ratio to 98:2.

Q & A

Basic Research Questions

What are the recommended synthetic routes for (Z)-2-Cyano-3-(4-methoxy-3-methylsulfanylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of a substituted phenylacrylonitrile derivative with a methoxypropan-2-amine under basic conditions.

- Step 2 : Functionalization of the phenyl ring via nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the methylsulfanyl and methoxy groups.

- Optimization : Reaction conditions (e.g., anhydrous solvents like THF or DMF, temperatures of 60–80°C) are critical to minimize side reactions such as isomerization of the (Z)-configuration. Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients .

How can the stereochemical integrity of the (Z)-isomer be confirmed during synthesis?

- Analytical Methods : Use -NMR to observe coupling constants () between vinyl protons; (Z)-isomers typically exhibit -values <12 Hz due to restricted rotation.

- HPLC : Chiral stationary phases or reverse-phase columns can separate (Z)/(E) isomers.

- X-ray Crystallography : Single-crystal analysis provides definitive confirmation (see Advanced Question 3 ) .

What are the primary biological targets of this compound in preliminary pharmacological studies?

- Enzyme Inhibition : The cyano and enamide groups suggest potential interaction with cysteine proteases or kinases.

- Receptor Binding : The methoxy and methylsulfanyl groups may target G-protein-coupled receptors (GPCRs) or nuclear receptors.

- Screening : Use fluorescence polarization assays or surface plasmon resonance (SPR) to assess binding affinity. Preliminary studies on analogs show IC values in the micromolar range for inflammatory targets .

Advanced Research Questions

How can crystallographic disorder in the methylsulfanyl group be resolved during structure refinement?

- Refinement Strategy : Use SHELXL’s PART and SUMP instructions to model disorder over multiple sites.

- Constraints : Apply isotropic displacement parameters (ADPs) and occupancy refinement to disordered atoms.

- Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular contacts. SHELX’s robust handling of twinning (HKLF5 format) is advantageous for low-symmetry crystals .

What methodologies are effective for analyzing metabolic stability in vitro?

- Liver Microsome Assay : Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS.

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive inhibition.

- Data Interpretation : Half-life () and intrinsic clearance (Cl) calculations guide structural modifications (e.g., blocking labile methoxy groups) .

How do substituent variations (e.g., methylsulfanyl vs. sulfonyl) impact biological activity?

- SAR Study : Synthesize derivatives with sulfonyl or sulfoxide groups and compare activity in dose-response assays.

- Mechanistic Insight : The methylsulfanyl group’s electron-donating nature may enhance binding to hydrophobic pockets, while sulfonyl groups improve solubility but reduce membrane permeability.

- Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like COX-2 or EGFR .

What strategies mitigate racemization during prolonged storage?

- Storage Conditions : Lyophilize the compound and store under inert gas (argon) at -20°C. Avoid polar solvents (e.g., DMSO) that promote proton exchange.

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation.

- Monitoring : Periodic chiral HPLC analysis detects racemization over time .

Methodological Notes

- Crystallography : SHELX programs (SHELXD for structure solution, SHELXL for refinement) are preferred for handling twinning and disorder .

- Synthesis : Multi-step routes require strict control of anhydrous conditions to preserve the (Z)-configuration .

- Biological Assays : Use SPR for real-time binding kinetics and microsomal assays for metabolic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.